2-Buten-2-ylboronic acid
Description
Significance of Organoboron Compounds in Contemporary Chemical Transformations
Organoboron compounds are organic molecules featuring a carbon-boron bond, which facilitates a wide array of chemical reactions. fiveable.me Their importance in modern organic synthesis is underscored by their role in forming new carbon-carbon bonds, a fundamental process in the creation of complex organic molecules. fiveable.methieme.de The versatility and reactivity of these compounds have made them essential in numerous applications, from the synthesis of pharmaceuticals and natural products to the development of new materials. numberanalytics.comdergipark.org.tr
Key advantages of using organoboron compounds include their relatively low toxicity and greater stability compared to many other organometallic reagents, making them safer and easier to handle. fiveable.me They exhibit high reactivity in crucial reactions like the Suzuki-Miyaura cross-coupling while being less prone to undesirable side reactions. fiveable.melibretexts.org This reliability enhances the efficiency of synthetic routes and leads to higher yields of the desired products. fiveable.me The significance of this area of chemistry has been recognized with Nobel Prizes awarded for research on hydroboration and the Suzuki-Miyaura reaction. dergipark.org.tr
The utility of organoboron compounds stems from the unique properties of the boron atom, which can form stable bonds with various organic groups. numberanalytics.com This allows for a broad range of chemical transformations, including additions to carbonyls, halogenation, and transmetalation, which is a key step in many cross-coupling reactions. wikipedia.orgrsc.org
Distinctive Chemical Characteristics of Alkenylboronic Acids
Alkenylboronic acids are a subclass of organoboron compounds where the boron atom is attached to a carbon-carbon double bond. researchgate.net This structural feature imparts distinctive chemical characteristics that make them particularly valuable in organic synthesis. The vacant p-orbital on the boron atom can interact with the adjacent π-system of the double bond, influencing the reactivity of the molecule. researchgate.net
These compounds are known for their ability to act as versatile building blocks in the synthesis of bioactive molecules, natural products, and organic materials. thieme.de They can undergo a variety of transformations with retention of stereochemistry, which is a significant advantage in the synthesis of complex, three-dimensional molecules. thieme.de
Alkenylboronic acids are key participants in several important reactions, including:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. libretexts.org Alkenylboronic acids are frequently used as the organoboron partner in these reactions. nih.gov
1,4-Addition Reactions: Alkenylboronic acids can add to α,β-unsaturated ketones in a conjugate or 1,4-addition manner, providing a method for the formation of new carbon-carbon bonds at the β-position of the ketone. oup.com
1,2-Addition to Aldehydes: These compounds can also add to the carbonyl group of aldehydes in a 1,2-addition fashion, leading to the formation of allylic alcohols. acs.org
The reactivity of alkenylboronic acids can be influenced by the substituents on both the double bond and the boron atom. oup.comrsc.org Their stability and ease of handling, coupled with their versatile reactivity, make them highly attractive synthetic intermediates. wiley-vch.de
Structural Isomerism and Stereochemical Considerations Pertaining to 2-Buten-2-ylboronic Acid (Z- and E-Configurations)
This compound is an excellent example of an alkenylboronic acid that exhibits geometric isomerism due to the presence of a double bond. It can exist as two distinct stereoisomers: (Z)-2-buten-2-ylboronic acid and (E)-2-buten-2-ylboronic acid. sigmaaldrich.com The "Z" configuration (from the German zusammen, meaning together) indicates that the higher priority substituents on each carbon of the double bond are on the same side, while the "E" configuration (from the German entgegen, meaning opposite) indicates they are on opposite sides. wikipedia.org
The stereochemistry of the double bond is a critical factor in the outcome of reactions involving this compound. Many synthetic transformations involving alkenylboronic acids proceed with retention of the double bond geometry. researchgate.net This stereospecificity is highly valuable as it allows for the controlled synthesis of specific isomers of the final product.
The synthesis of stereochemically pure (Z)- or (E)-2-buten-2-ylboronic acid is therefore of significant interest. Methods such as the hydroboration of alkynes or palladium-catalyzed cross-coupling reactions can be employed to prepare these isomers with a high degree of stereochemical control. organic-chemistry.org The choice of catalyst and reaction conditions is crucial for achieving the desired stereoselectivity. organic-chemistry.org
The distinct spatial arrangement of the atoms in the Z- and E-isomers can lead to different reactivity and biological activity. Therefore, the ability to selectively synthesize and utilize each isomer is a key aspect of its application in organic chemistry.
Properties
IUPAC Name |
but-2-en-2-ylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-3-4(2)5(6)7/h3,6-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXHEPSOPWJNJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(=CC)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70706143 | |
| Record name | But-2-en-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70706143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125261-73-6 | |
| Record name | But-2-en-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70706143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Buten 2 Ylboronic Acid Derivatives
Stereocontrolled Hydroboration Strategies for Alkenylboronic Acids
Hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon multiple bond, represents the most direct pathway to alkenylboronic acids from alkyne precursors. For internal alkynes like but-2-yne, the primary challenge lies in controlling the stereochemistry of the resulting vinylborane.
The hydroboration of the symmetrical internal alkyne, but-2-yne, serves as a direct route to 2-buten-2-ylboronic acid derivatives. In the absence of a catalyst, the reaction typically proceeds via a syn-addition of the B-H bond across the triple bond, leading to the formation of the (E)-isomer of the corresponding alkenylborane. Reagents such as catecholborane or pinacolborane are commonly used for this transformation. The resulting alkenylboronate esters are stable and can be isolated, or used directly in subsequent reactions.
However, uncatalyzed hydroboration of internal alkynes often requires elevated temperatures and may lack selectivity, which has spurred the development of catalyzed approaches to control the reaction's stereochemical outcome.
Transition metal catalysts are pivotal in governing the stereoselectivity of alkyne hydroboration, enabling access to both (E)- and (Z)-alkenylboronic acids. semanticscholar.org Rhodium-based catalysts, in particular, have been extensively studied and demonstrate remarkable control over the reaction outcome.
The mechanism of rhodium-catalyzed hydroboration generally involves the oxidative addition of the borane (B79455) to a low-valent rhodium complex, followed by the insertion of the alkyne into the Rh-H or Rh-B bond. The stereochemistry of the final product is determined by the specific catalytic cycle and ligands employed.
Syn-Hydroboration: Wilkinson's catalyst, RhCl(PPh₃)₃, is a classic example of a catalyst that promotes the syn-addition of boranes like catecholborane to alkynes, yielding (E)-vinylboronates. This outcome is consistent with the uncatalyzed pathway but occurs under much milder conditions.
Anti-Hydroboration: Achieving the thermodynamically less stable (Z)-isomer requires a shift in the reaction mechanism to an anti-hydroboration pathway. Certain rhodium and iridium catalysts have been developed that can facilitate this trans-hydroboration, providing a route to (Z)-alkenyl boronates. organic-chemistry.org
The choice of catalyst and reaction conditions allows for selective synthesis of either the (E)- or (Z)-isomer of this compound from but-2-yne, as summarized in the table below.
| Catalyst System | Borane Reagent | Predominant Stereochemistry | Product Isomer |
|---|---|---|---|
| Uncatalyzed (Thermal) | Catecholborane | syn-addition | (E)-2-Buten-2-ylboronic acid derivative |
| RhCl(PPh₃)₃ (Wilkinson's catalyst) | Catecholborane | syn-addition | (E)-2-Buten-2-ylboronic acid derivative |
| Specific Rhodium/Iridium Complexes | Pinacolborane | anti-addition | (Z)-2-Buten-2-ylboronic acid derivative |
Regioselectivity in alkyne hydroboration refers to the control of the position of boron addition on an unsymmetrical alkyne. This is primarily governed by a combination of steric and electronic factors. Sterically, the bulky borane group preferentially adds to the less hindered carbon of the alkyne. Electronically, the boron atom, being the more electropositive part of the B-H bond, tends to add to the more electron-rich carbon atom.
For the synthesis of this compound from its logical alkyne precursor, but-2-yne, regioselectivity is not a consideration. But-2-yne is a symmetrical internal alkyne, meaning the two carbons of the triple bond are chemically equivalent. Therefore, the addition of the boron moiety to either carbon atom results in the formation of the same product, this compound. The critical challenge in this specific synthesis remains the control of stereochemistry (vide supra).
Palladium-Catalyzed C-B Bond Formation from Halides and Triflates
An alternative and powerful strategy for synthesizing alkenylboronic acids involves the formation of a carbon-boron bond via a cross-coupling reaction. This approach is particularly useful for creating stereodefined products from readily available alkenyl halides or triflates.
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of boronic esters. wikipedia.orgalfa-chemistry.com This method couples a vinyl halide (e.g., 2-bromo-2-butene) or a vinyl triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.orgorganic-chemistry.org
The reaction is highly stereospecific, meaning the geometric configuration of the starting vinyl halide or triflate is retained in the final product. organic-chemistry.org For instance, coupling (Z)-2-bromo-2-butene with B₂pin₂ will exclusively yield the (Z)-2-buten-2-ylboronic acid pinacol (B44631) ester. This stereospecificity is a major advantage, as it allows for the precise synthesis of either the (E)- or (Z)-isomer, provided the corresponding stereochemically pure precursor is available.
The catalytic cycle typically involves the oxidative addition of the vinyl halide/triflate to a Pd(0) complex, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the alkenylboronate ester and regenerate the Pd(0) catalyst.
| Substrate | Boron Reagent | Catalyst | Base | Product |
|---|---|---|---|---|
| (E)-2-Bromo-2-butene | Bis(pinacolato)diboron (B₂pin₂) | PdCl₂(dppf) | Potassium Acetate (KOAc) | (E)-2-Buten-2-ylboronic acid pinacol ester |
| (Z)-2-Bromo-2-butene | Bis(pinacolato)diboron (B₂pin₂) | PdCl₂(dppf) | Potassium Acetate (KOAc) | (Z)-2-Buten-2-ylboronic acid pinacol ester |
| (E)-2-Buten-2-yl triflate | Bis(pinacolato)diboron (B₂pin₂) | Pd(PPh₃)₄ | Potassium Phenoxide (KOPh) | (E)-2-Buten-2-ylboronic acid pinacol ester |
A significant advantage of the palladium-catalyzed Miyaura borylation is its remarkable functional group tolerance, stemming from its mild reaction conditions. alfa-chemistry.comresearchgate.net This contrasts sharply with traditional methods for preparing organoboron compounds, such as the reaction of organolithium or Grignard reagents with borate (B1201080) esters, which are incompatible with a wide range of functional groups. organic-chemistry.orgnih.gov
The Miyaura borylation allows for the presence of various functionalities on the substrate without interference, making it a highly versatile and robust method for complex molecule synthesis. researchgate.net
| Functional Group Status | Examples |
|---|---|
| Well-Tolerated | Esters, Ketones, Aldehydes, Nitriles (Cyano), Nitro groups, Amides, Ethers |
| Potentially Problematic | Free amines (-NH₂) and hydroxyl (-OH) groups (may require protection) |
This broad compatibility significantly expands the synthetic utility of the method, enabling the direct borylation of complex vinyl halides and triflates to produce highly functionalized this compound derivatives. nih.govresearchgate.net
Organometallic Routes to Alkenylboronic Acids
Traditional and effective methods for forming carbon-boron bonds involve the reaction of organometallic reagents with electrophilic boron sources. Grignard and organolithium reagents are among the most common nucleophiles employed for this purpose.
The reaction of Grignard (R-MgX) or organolithium (R-Li) reagents with trialkyl borates, such as trimethyl borate or triisopropyl borate, is a foundational method for boronic acid synthesis. The mechanism involves the nucleophilic addition of the organometallic's carbanionic carbon to the electrophilic boron atom of the borate ester. This forms a tetracoordinate borate complex, which upon acidic aqueous workup, hydrolyzes to yield the desired boronic acid. nih.gov
The general scheme for this reaction is as follows:
Formation of Organometallic Reagent: An alkenyl halide, such as (Z)- or (E)-2-bromo-2-butene, reacts with magnesium or lithium metal to form the corresponding Grignard or organolithium reagent. masterorganicchemistry.com
Reaction with Borate Ester: The organometallic reagent is then added to a solution of a trialkyl borate, typically at low temperatures (-78 °C) to control reactivity. google.com
Hydrolysis: The resulting borate intermediate is hydrolyzed with acid to produce the final alkenylboronic acid.
Due to the high reactivity of organolithium reagents, their preparation and use often require stringent anhydrous conditions and low temperatures. masterorganicchemistry.comwikipedia.org Grignard reagents, being slightly less reactive, can sometimes be employed under less demanding conditions. google.com
A significant challenge in using highly reactive organometallic reagents with borate esters is the potential for multiple alkylations. google.com After the first addition, the resulting dialkoxyorganoborane is still susceptible to further nucleophilic attack, leading to the formation of borinic acids (R₂BOH) and triorganoboranes (R₃B) as byproducts.
Several strategies are employed to mitigate this issue:
Low Temperatures: Performing the reaction at very low temperatures, such as -78 °C, significantly reduces the rate of subsequent alkylations, allowing the initial addition to proceed selectively. This is particularly crucial for organolithium reagents. google.com
Stoichiometry: Using a stoichiometric excess of the trialkyl borate can effectively outcompete the intermediate boron species for the organometallic reagent.
Steric Hindrance: The use of sterically bulky borate esters, like triisopropyl borate, hinders the approach of a second and third equivalent of the nucleophile to the boron center. Similarly, reacting the organometallic reagent with a sterically hindered aminoborane, such as diisopropylaminoborane, can effectively prevent over-alkylation. escholarship.org
Maintaining stereoisomeric purity is paramount for synthesizing either the (Z)- or (E)-isomer of this compound. The stereochemistry of the double bond is typically retained during the formation of the organometallic reagent and its subsequent reaction with the borate ester, provided the reaction is conducted at low temperatures to prevent isomerization. The most reliable methods for ensuring stereochemical integrity, however, often involve transmetalation approaches. nih.govorganic-chemistry.org
Electrophilic Borylation and Transmetalation Approaches
Alternative strategies to organometallic addition reactions include electrophilic borylation and transition-metal-catalyzed transmetalation, which often provide superior control over stereochemistry and functional group tolerance.
Electrophilic borylation involves the addition of an electrophilic boron species to a nucleophilic carbon source. For alkenylboronic acids, this can be achieved through the hydroboration of an alkyne. For instance, the syn-hydroboration of 2-butyne (B1218202) with a borane reagent, followed by oxidation, can yield the corresponding (Z)-alkenylboronic acid derivative. researchgate.net Another approach is the direct borylation of an unfunctionalized alkene using an electrophilic boron reagent, such as in a boryl-Heck reaction with catecholchloroborane, which typically yields trans-alkenyl boronic esters. organic-chemistry.org
Transmetalation is a key step in many cross-coupling reactions and provides a powerful method for synthesizing alkenylboronic esters with high stereospecificity. The Miyaura borylation reaction is a prominent example, involving the palladium-catalyzed cross-coupling of an alkenyl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). organic-chemistry.orgorganic-chemistry.org This reaction proceeds with complete retention of the double bond's configuration, making it an excellent method for synthesizing stereochemically pure (Z)- and (E)-2-buten-2-ylboronic acid pinacol esters from the corresponding (Z)- and (E)-2-bromo-2-butene. nih.govorganic-chemistry.orgacs.org
Synthesis of Stabilized this compound Surrogates
Free boronic acids can be prone to dehydration, forming cyclic boroxine (B1236090) anhydrides, and can be challenging to purify. Consequently, they are often converted into more stable and easily handled derivatives, such as pinacol or MIDA esters.
Pinacol esters are widely used surrogates for boronic acids. They are generally stable, crystalline solids that can be purified by chromatography. organic-chemistry.org There are several common routes to their synthesis:
Direct Borylation: Reaction of an organometallic reagent with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (pinacolborane, HBPin) provides a direct route to the pinacol ester. google.comescholarship.org
Miyaura Borylation: As mentioned, the palladium-catalyzed reaction of an alkenyl halide with bis(pinacolato)diboron (B₂pin₂) is a highly effective and stereospecific method. nih.govacs.org
Esterification: The free boronic acid can be directly condensed with pinacol, typically with removal of water, to form the ester. orgsyn.org
The synthesis of stereochemically pure (E)- or (Z)-2-buten-2-ylboronic acid pinacol ester is reliably achieved using the Miyaura borylation, starting from the corresponding (E)- or (Z)-alkenyl halide. organic-chemistry.org
N-methyliminodiacetic acid (MIDA) boronates represent a class of exceptionally stable boronic acid surrogates. The MIDA ligand forms a tetracoordinate complex with the boron atom, rehybridizing it from sp² to sp³, which significantly attenuates its reactivity and protects it from decomposition. MIDA boronates are typically air-stable, free-flowing, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography. nih.gov
The most common method for their synthesis is the condensation of a boronic acid with MIDA under dehydrating conditions, often using a Dean-Stark apparatus in a solvent like DMSO to aid in dissolving the MIDA ligand. nih.gov Recently, the use of pre-dried MIDA anhydride (B1165640) has been shown to enable a milder and simpler procedure that avoids the need for harsh dehydrating conditions. acs.org For particularly sensitive alkenylboronic acids, alternative methods such as transmetalation of a vinylsilane with BBr₃ followed by trapping with a MIDA salt have been developed.
The exceptional stability of MIDA boronates makes them ideal for use in iterative cross-coupling strategies, where a boronic acid moiety must survive multiple reaction steps before its final use. nih.gov The MIDA protecting group can be readily cleaved under mild aqueous basic conditions to liberate the free boronic acid in situ for subsequent reactions. nih.gov
Catalytic Reactivity and Transformation Mechanisms of 2 Buten 2 Ylboronic Acid
Palladium-Catalyzed Cross-Coupling Reactions
The utility of 2-buten-2-ylboronic acid as a coupling partner is most prominently demonstrated in palladium-catalyzed reactions, which facilitate the formation of sterically hindered tetrasubstituted alkenes. These structural motifs are prevalent in a wide array of biologically active molecules and advanced materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling stands as a premier method for the formation of carbon-carbon bonds, owing to its mild reaction conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. nih.gov The reaction of this compound with various organic electrophiles provides a powerful tool for the synthesis of complex molecular architectures.
The reaction scope of this compound in Suzuki-Miyaura coupling is broad, encompassing a variety of electrophilic partners. While specific data for this compound is not extensively tabulated in publicly available literature, the general reactivity patterns of alkenylboronic acids can provide insights.
Aryl Electrophiles: The coupling of this compound with aryl halides (iodides, bromides, and chlorides) and triflates is a common application. These reactions typically proceed in good to excellent yields, allowing for the synthesis of aryl-substituted tetrasubstituted alkenes. The electronic nature of the aryl electrophile can influence the reaction efficiency, with electron-deficient arenes often reacting more readily.
Alkenyl Electrophiles: The coupling with alkenyl halides and triflates offers a stereospecific route to conjugated dienes. The geometry of the double bond in the alkenyl electrophile is generally retained throughout the reaction sequence.
Heteroaryl Electrophiles: Heteroaryl halides and triflates are also viable coupling partners, providing access to a diverse range of heteroaryl-substituted alkenes. The presence of heteroatoms can sometimes complicate the catalytic cycle through coordination to the palladium center, necessitating careful optimization of reaction conditions.
A representative, though generalized, scope of the Suzuki-Miyaura coupling of an alkenylboronic acid is presented below.
| Electrophile (Ar-X) | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 85-95 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 90-98 |
| 2-Chloropyridine | Pd₂(dba)₃ | XPhos | CsF | THF | 75-85 |
| (E)-1-Bromo-2-phenylethene | PdCl₂(dppf) | - | K₂CO₃ | DME/H₂O | 80-90 |
This table represents typical conditions and yields for Suzuki-Miyaura couplings of alkenylboronic acids and is for illustrative purposes. Specific results for this compound may vary.
The choice of ligand and base is critical in overcoming the challenges associated with the coupling of sterically demanding partners like this compound.
Ligand Systems: Bulky, electron-rich phosphine (B1218219) ligands are often essential for promoting the key steps of the catalytic cycle. nih.gov Ligands such as SPhos, XPhos, and RuPhos have demonstrated remarkable efficacy in facilitating the coupling of hindered substrates by promoting oxidative addition and reductive elimination. mdpi.com The steric bulk of these ligands can also prevent the formation of undesired side products. For instance, the use of Pd(P(o-Tol)₃)₂ has been shown to be effective in maintaining the geometry of Z-alkenyl halides during coupling. organic-chemistry.org
Base Additives: The base plays a crucial role in the activation of the boronic acid for transmetalation. princeton.edu Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base can significantly impact the reaction rate and yield. For hindered boronic acids, stronger bases like potassium phosphate (B84403) are often more effective. The presence of water can also be beneficial, as it can facilitate the formation of the active boronate species.
| Ligand | Base | Effect on Reactivity/Selectivity |
| PPh₃ | Na₂CO₃ | Standard conditions, effective for less hindered substrates. |
| P(t-Bu)₃ | K₃PO₄ | Bulky, electron-rich ligand, enhances rate of oxidative addition and reductive elimination for hindered partners. |
| SPhos | K₃PO₄·H₂O | Highly effective for a broad range of substrates, including challenging aryl chlorides and heteroaryl compounds. mdpi.com |
| Buchwald-type biaryl phosphines | CsF | Often used for difficult couplings and can influence selectivity. |
This table provides a general overview of the influence of common ligand and base combinations.
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three fundamental steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic electrophile (R-X) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide or triflate. This step is facilitated by the base.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Mechanistic Pathways: Oxidative Addition, Transmetalation, Reductive Elimination
Delineation of the Boronate Pathway versus the Oxo-Palladium Pathway
The precise mechanism of the transmetalation step has been a subject of considerable investigation, with two primary pathways proposed: the "boronate pathway" and the "oxo-palladium pathway". iciq.org
Boronate Pathway: In this mechanism, the base reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate species. This boronate then reacts with the Pd(II)-halide complex, leading to the transfer of the organic group to the palladium.
Oxo-Palladium Pathway: Alternatively, the base (typically hydroxide (B78521) or alkoxide) can first react with the Pd(II)-halide complex to form a Pd(II)-hydroxide or -alkoxide species. This more electron-rich palladium complex then reacts with the neutral boronic acid, facilitating the transmetalation.
Recent mechanistic studies suggest that the operative pathway can depend on the specific reaction conditions, including the nature of the boronic acid, the base, and the solvent. illinois.edu
Intrinsic Role of the Boronic Acid Group in Transmetalation Efficiency
The boronic acid functional group is central to the efficiency of the transmetalation step. The Lewis acidic nature of the boron atom allows for activation by a base, which increases the nucleophilicity of the organic group attached to boron. This activation is a key feature that distinguishes the Suzuki-Miyaura coupling from other cross-coupling reactions. The B-O-Pd linkage formed during the transmetalation process is a crucial, albeit often transient, intermediate that facilitates the transfer of the organic moiety from boron to palladium. illinois.edursc.org The stability and reactivity of this intermediate are influenced by the substituents on both the boron and the palladium, as well as the surrounding ligands and solvent molecules.
Investigation of Side Reactions, Including Oxidative Homocoupling Mechanisms
In the context of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, this compound can participate in side reactions, with oxidative homocoupling being a notable example. This process leads to the formation of a symmetrical diene, 3,4-dimethyl-2,4-hexadiene, resulting from the coupling of two molecules of the boronic acid.
The mechanism of oxidative homocoupling is generally initiated by the presence of Pd(II) species, which can arise from the incomplete reduction of a Pd(II) precatalyst or through oxidative processes involving residual oxygen in the reaction mixture. The Pd(II) catalyst undergoes transmetalation with two equivalents of the this compound. This is followed by reductive elimination from the resulting diorganopalladium(II) intermediate to yield the homocoupled product and Pd(0). The Pd(0) can then re-enter the desired catalytic cycle or be re-oxidized to Pd(II), perpetuating the homocoupling side reaction. The presence of an external oxidant can exacerbate this undesired pathway.
Several factors are known to influence the extent of homocoupling:
Oxygen Concentration : Higher levels of dissolved oxygen can promote the oxidation of Pd(0) to Pd(II), leading to an increase in homocoupling.
Base : The choice and concentration of the base can affect the rate of transmetalation and, consequently, the competition between the desired cross-coupling and the homocoupling pathway.
Ligand : The nature of the phosphine ligand can influence the stability of the palladium intermediates and their propensity to undergo homocoupling.
Temperature : Reaction temperature can also play a role in the relative rates of the competing reaction pathways.
Careful control of reaction conditions, such as thorough degassing of solvents and reagents and the use of appropriate ligands and bases, is crucial to minimize the oxidative homocoupling of this compound and maximize the yield of the desired cross-coupled product.
Stereochemical Fidelity and Retention in Suzuki-Miyaura Coupling of Alkenylboronic Acids
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and when employing alkenylboronic acids such as this compound, the stereochemical integrity of the double bond is a critical consideration. A significant advantage of this reaction is its high degree of stereochemical fidelity, typically proceeding with retention of the geometric configuration of the alkenylboronic acid.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The stereochemical outcome is primarily determined during the transmetalation and reductive elimination steps.
Oxidative Addition : A Pd(0) complex reacts with an organic halide, forming a Pd(II) intermediate.
Transmetalation : The alkenyl group from this compound is transferred to the Pd(II) center. This step is generally understood to occur with retention of the double bond's configuration. The boronic acid is first activated by a base to form a more nucleophilic boronate species, which then facilitates the transfer of the alkenyl group to the palladium complex.
Reductive Elimination : The two organic moieties on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst. This step also proceeds with retention of stereochemistry.
Therefore, if the starting this compound is purely the (E)- or (Z)-isomer, the resulting coupled product is expected to maintain that same geometry. However, isomerization can occur under certain conditions. The choice of palladium ligand is a critical factor influencing stereochemical retention. While many phosphine ligands promote high fidelity, some can induce Z-to-E isomerization of the double bond in the product. This isomerization may occur via a zwitterionic palladium carbene intermediate, the formation and stability of which can be influenced by the ligand's steric and electronic properties.
The following table summarizes the general stereochemical outcome with different coupling partners:
| Coupling Partner | Predominant Stereochemical Outcome | Notes |
| (E)-Alkenylboronic Acid | (E)-Alkene Product | High retention is typical with appropriate ligand choice. |
| (Z)-Alkenylboronic Acid | (Z)-Alkene Product | Prone to isomerization to the more stable (E)-isomer depending on the ligand and reaction conditions. |
Research has shown that for couplings involving Z-alkenyl halides, the choice of ligand is paramount in preventing Z-to-E isomerization. For instance, Pd(P(o-Tol)3)2 has been identified as an effective catalyst for maintaining the Z-olefin geometry. This highlights the sensitivity of the Suzuki-Miyaura coupling to the catalytic system and the importance of careful optimization to ensure high stereochemical fidelity.
Other Palladium-Mediated Transformations
Palladium-Carbene Cross-Coupling with α-Diazocarbonyl Compounds
Beyond the classical Suzuki-Miyaura reaction, this compound can participate in other palladium-mediated transformations, including cross-coupling with α-diazocarbonyl compounds. This reaction provides a route to synthesize β,γ-unsaturated carbonyl compounds, where the alkenyl group of the boronic acid is coupled to the α-position of the carbonyl compound.
The proposed mechanism for this transformation involves the generation of a palladium-carbene intermediate. The catalytic cycle is thought to proceed as follows:
Oxidation and Transmetalation : A Pd(0) catalyst is oxidized to a Pd(II) species, often facilitated by an additive like benzoquinone (BQ). This Pd(II) intermediate then undergoes transmetalation with this compound to form an alkenyl-palladium(II) complex.
Carbene Formation : The alkenyl-palladium(II) complex reacts with the α-diazocarbonyl compound, leading to the extrusion of dinitrogen (N2) and the formation of a palladium-carbene species.
Migratory Insertion : The alkenyl group on the palladium center migrates to the carbenic carbon.
β-Hydride Elimination : The resulting intermediate undergoes β-hydride elimination to afford the final α-alkenylated carbonyl product and a palladium-hydride species, which, upon reaction with a base, regenerates the Pd(0) catalyst.
This reaction has been demonstrated with both aryl and vinyl boronic acids. For vinyl boronic acids, this coupling provides an efficient method for the synthesis of 1,3-diene compounds when cyclic α-diazocarbonyl compounds are used. The reaction tolerates a range of functional groups on the boronic acid and the diazo compound.
Palladium Migration in C-C Bond Formation (e.g., 1,4-Palladium Migration)
Palladium-catalyzed reactions involving a palladium migration step represent a sophisticated strategy for the functionalization of remote C-H bonds. While direct examples involving this compound are not extensively documented, the principles of palladium migration can be extended to understand its potential reactivity. An important example of such a process is the Catellani reaction, which combines ortho C-H functionalization and ipso termination of aryl halides, often mediated by a norbornene cocatalyst.
A related concept is the aryl-to-vinylic 1,4-palladium migration. This process allows for the functionalization of a vinylic position that is remote from the initial site of C-C bond formation. A hypothetical sequence involving an alkenylboronic acid could be envisioned as follows:
Initial Coupling : An aryl-palladium complex, formed from an aryl halide, undergoes a coupling reaction with a diene or a molecule containing both an alkene and a suitable tether.
1,4-Palladium Migration : The resulting palladium intermediate undergoes an intramolecular migration from an aryl position to a vinylic position across a four-carbon skeleton. This migration is a key step in relocating the reactive metal center.
Termination/Cross-Coupling : The newly formed vinylic-palladium intermediate can then react with a nucleophile, such as the boronate derived from this compound, in a Suzuki-Miyaura-type cross-coupling.
This sequence allows for the construction of complex molecular architectures by forming multiple C-C bonds in a single operation and functionalizing positions that would be difficult to access through traditional cross-coupling methods. The efficiency and selectivity of such migration-functionalization sequences are highly dependent on the substrate, ligand, and reaction conditions.
Copper-Catalyzed and Other Transition Metal-Mediated Reactions
Chan-Lam-Evans Coupling for C-O and C-N Bond Formation
The Chan-Lam-Evans (CLE) coupling is a versatile copper-catalyzed reaction that enables the formation of carbon-heteroatom bonds, specifically C-O and C-N bonds. This reaction provides a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. This compound can serve as the alkenylating agent in CLE couplings, reacting with a wide range of nucleophiles.
The general transformation involves the coupling of a boronic acid with an amine (N-H) or an alcohol/phenol (O-H) in the presence of a copper catalyst, typically Cu(OAc)2, and an oxidant, which is often atmospheric oxygen. The reaction is attractive due to its generally mild conditions, often being conducted at room temperature and open to the air.
Mechanism : The mechanism of the CLE coupling is complex and not as definitively established as that of palladium-catalyzed cross-couplings. However, a plausible catalytic cycle is believed to involve:
Ligand Exchange : The copper(II) catalyst reacts with the amine or alcohol nucleophile.
Transmetalation : The resulting copper complex undergoes transmetalation with the this compound to form a copper(II)-alkenyl intermediate.
Reductive Elimination : This intermediate then undergoes reductive elimination to form the desired C-N or C-O bond and a copper(0) species.
Reoxidation : The copper(0) is reoxidized to the active copper(II) state by an oxidant, such as oxygen, to complete the catalytic cycle.
The scope of the CLE coupling is broad, encompassing primary and secondary aliphatic and aromatic amines, as well as phenols and alcohols. The reaction generally proceeds with retention of the stereochemistry of the alkenylboronic acid.
The following table provides a general overview of the scope of the Chan-Lam-Evans coupling with alkenylboronic acids:
| Nucleophile | Product Type | General Conditions |
| Primary/Secondary Aliphatic Amines | Alkenyl Amines | Cu(OAc)2, base (e.g., pyridine), O2 (air), room temp. |
| Primary/Secondary Anilines | Alkenyl Anilines | Cu(OAc)2, base, O2 (air), room temp. |
| Amides, Imides, Carbamates | N-Alkenylated Products | Cu(OAc)2, base, O2 (air), room temp. |
| Alcohols, Phenols | Alkenyl Ethers | Cu(OAc)2, base, O2 (air), room temp. |
This methodology represents a significant tool for the synthesis of various alkenyl-substituted compounds, offering operational simplicity and a broad substrate scope.
Copper-Catalyzed Aza-Heck Reactions
Currently, specific examples of copper-catalyzed Aza-Heck reactions involving this compound are not extensively documented in publicly available research. However, the broader field of copper-catalyzed reactions of organoboron compounds provides a foundational understanding of their potential reactivity. Copper catalysis is a versatile tool for forming carbon-nitrogen bonds, and alkyl boronic esters have been successfully employed in copper-catalyzed amidation reactions. researchgate.net These reactions typically involve the oxidative cross-coupling of a boronic ester with an amine or amide derivative. The general mechanism is thought to proceed through a transmetalation step, where the alkyl group from the boron atom is transferred to the copper catalyst, followed by reductive elimination to form the C-N bond. The efficiency and selectivity of these couplings can be highly dependent on the choice of ligands coordinated to the copper center. researchgate.net Mechanistic studies on related copper-catalyzed cross-coupling reactions have suggested the involvement of alkyl radical species under certain reaction conditions. researchgate.net
Rhodium-Catalyzed Additions and Migrations (e.g., 1,4-Rhodium Migration)
Rhodium catalysis offers a powerful platform for the addition of organoboronic acids to unsaturated systems. While specific studies on this compound are limited, the general reactivity of aryl- and alkenylboronic acids in rhodium-catalyzed 1,4-addition reactions (conjugate additions) is well-established. nih.govrsc.orgorganic-chemistry.orgresearchgate.netnih.gov These reactions typically involve the addition of the organic moiety from the boronic acid to an α,β-unsaturated carbonyl compound or other electron-deficient alkene.
The catalytic cycle is generally believed to involve the transmetalation of the organic group from the boronic acid to a rhodium(I) complex. nih.govorganic-chemistry.org The presence of a base is often crucial, as it can facilitate the formation of a more reactive rhodium-hydroxo or rhodium-alkoxo species, which then readily undergoes transmetalation with the boronic acid. organic-chemistry.org The resulting organorhodium species then adds to the electron-deficient alkene in a 1,4-fashion. Subsequent protonolysis or hydrolysis regenerates the rhodium catalyst and furnishes the final product. The use of chiral ligands can render these additions highly enantioselective. rsc.orgnih.gov
While direct examples of 1,4-rhodium migration involving this compound are not prominent in the literature, rhodium-catalyzed processes are known to involve migratory insertion steps, which are fundamental to many catalytic cycles.
Radical-Mediated Reactions
General Strategies for the Generation of C-Centered Radicals from Boronic Acids
Organoboronic acids and their derivatives are versatile precursors for the generation of carbon-centered radicals, which are valuable intermediates in organic synthesis. rawdatalibrary.netnih.gov Several strategies have been developed to achieve the homolytic cleavage of the C–B bond. One common approach involves a redox process, particularly oxidative reactions. rawdatalibrary.net
Photoredox catalysis has emerged as a particularly mild and efficient method for generating radicals from organoboron compounds. rawdatalibrary.net In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can oxidize the boronic acid or a derivative, leading to the formation of a carbon-centered radical. The oxidation potential of the boronic acid can be a limiting factor, but the formation of ate complexes (e.g., with bases or through derivatization to trifluoroborates) can lower this potential, facilitating single-electron transfer (SET). nih.gov Solvent choice can also play a significant role; for instance, amide solvents can engage in hydrogen bonding with boronic acids, modulating their oxidation potential and enabling radical generation. kuleuven.be
Alternative methods for generating radicals from organoboranes include nucleohomolytic substitution, which is particularly effective for alkylboranes and often part of a chain-reaction process. rawdatalibrary.net
Photocatalytic Radical Alkylation and Arylation Reactions
The generation of radicals from organoboronic acids via photoredox catalysis opens up a wide range of synthetic possibilities for alkylation and arylation reactions. nih.gov These reactions leverage the ability of the generated carbon-centered radical to add to various accepting moieties, thereby forming new carbon-carbon bonds. nih.gov
In a typical photocatalytic cycle, the organoboronic acid is oxidized to generate the corresponding radical. This radical can then be trapped by a suitable radical acceptor, such as an electron-deficient alkene or an aromatic system. This process allows for the construction of complex molecular architectures under mild, light-induced conditions. rsc.orgrsc.org The versatility of this approach is demonstrated by its application in a variety of transformations, including the synthesis of diarylmethanes and triarylmethanes from N-sulfonylhydrazones and arylboronic acids. rsc.org The reaction conditions are generally mild, often proceeding at room temperature and tolerating a broad range of functional groups. rsc.org
Cycloaddition and Nucleophilic Addition Reactions
[2+2] Cycloaddition Reactions Where this compound Acts as a Dienophile
In the context of [2+2] cycloadditions, which form four-membered rings, an alkene component reacts with another π-system. libretexts.org While the term "dienophile" is classically associated with [4+2] Diels-Alder reactions, in a [2+2] cycloaddition, the alkenylboronic acid acts as one of the two alkene components. Photochemical [2+2] cycloadditions are a primary method for synthesizing cyclobutane (B1203170) rings. libretexts.orglibretexts.org
Research has demonstrated that alkenylboronates can participate in photosensitized [2+2] cycloadditions. nih.govnih.gov These reactions are often enabled by triplet energy transfer from a photosensitizer to the alkenylboronate. nih.gov This process generates an excited-state intermediate that can then react with another alkene to form the cyclobutane ring. This strategy is mechanistically distinct from other photochemical [2+2] cycloadditions where the energy transfer occurs with the non-boron-containing alkene. nih.gov
The utility of this methodology lies in the synthesis of cyclobutylboronates, which are versatile synthetic intermediates. The carbon-boron bond in the product can be readily transformed into a variety of other functional groups, providing access to a diverse range of substituted cyclobutanes. nih.gov A key advantage of using boronic acids or their esters in these reactions is the potential for the boron moiety to act as a coordinating group, directing the cycloaddition with other reaction partners, such as allylic alcohols, through temporary coordination. nih.gov
| Reaction Type | Catalyst/Conditions | Key Intermediates | General Outcome |
| Copper-Catalyzed Amidation | Copper Catalyst, Ligands | Alkyl-Copper Species | C-N Bond Formation |
| Rhodium-Catalyzed 1,4-Addition | Rhodium(I) Complex, Base | Organorhodium Species | Conjugate Addition to α,β-Unsaturated Systems |
| Photocatalytic Radical Generation | Photocatalyst, Visible Light | Carbon-Centered Radical | Formation of Alkyl/Aryl Radicals |
| [2+2] Cycloaddition | Photosensitizer, UV Light | Excited-State Alkenylboronate | Formation of Cyclobutylboronates |
Nucleophilic Additions to Carbonyl and Imine Derivatives
Alkenylboronic acids, including this compound, are key reagents in carbon-carbon bond-forming reactions through nucleophilic addition to electrophilic carbon centers, such as those in carbonyls and imines. A prominent example of this reactivity is the Petasis-borono Mannich (PBM) reaction. This multicomponent reaction involves an amine, a carbonyl compound (like an aldehyde or ketone), and a boronic acid to produce highly functionalized secondary or tertiary amines. nih.govresearchgate.net
The reaction mechanism is initiated by the condensation of the amine and the carbonyl compound to form an imine or an iminium ion. The boronic acid then reacts with this intermediate. The presence of an adjacent hydroxyl group can significantly facilitate the reaction by activating the boronic acid through the formation of a tetrahedral boronate salt. researchgate.net This activated species then transfers its alkenyl group (e.g., the 2-buten-2-yl group) to the electrophilic iminium carbon, forming the new carbon-carbon bond and yielding the final amine product after hydrolysis. researchgate.net
This methodology is valued for its operational simplicity and its ability to construct complex amine-containing building blocks, often with a high degree of stereocontrol. nih.gov
Table 1: Representative Substrates in Petasis-borono Mannich Reactions This table illustrates the types of components generally used in the PBM reaction, for which this compound could be a potential substrate.
| Amine Component | Carbonyl Component | Boronic Acid Component |
| Benzylamine | Glyoxylic Acid | Phenylboronic Acid |
| Piperidine | Formaldehyde | Vinylboronic Acid |
| L-Alanine | Salicylaldehyde | Arylboronic Acid |
| Morpholine | Benzaldehyde | Alkenylboronic Acid |
Directed Cycloadditions
The boron moiety in alkenylboronic acids and their esters can be utilized to direct cycloaddition reactions, enabling the synthesis of complex cyclic and polycyclic structures. nih.gov While direct thermal cycloadditions can be challenging, photochemical methods or the use of Lewis acids can promote these transformations. nih.gov
In one strategy, alkenylboronates participate in photosensitized [2+2] cycloadditions with other alkenes, such as allylic alcohols. nih.gov The boronate can act as a coordinating group to direct the cycloaddition, leading to the formation of diverse cyclobutylboronates. These borylated carbocycles are valuable synthetic intermediates, as the carbon-boron bond can be easily converted into other functional groups. nih.gov The reaction proceeds through high-energy, excited-state intermediates, and intramolecular variants are often developed to achieve reasonable reaction rates and stereochemical control. nih.gov
Table 2: Examples of Boron-Enabled [2+2] Cycloaddition Illustrative examples of cycloadditions involving alkenylboronates.
| Alkenylboronate Substrate | Alkene Partner | Product Type | Yield | Diastereomeric Ratio (dr) |
| Alkenylboronic ester 60 | Allylic alcohol 61 | Cyclobutane 63 | 66% | 3.3:1 |
| Vinylboronate | Styrene (B11656) | Phenyl-substituted cyclobutylboronate | Good | N/A |
| Propenylboronate | 1,3-Butadiene | Vinyl-substituted cyclobutylboronate | Good | N/A |
Boron-Assisted Catalysis and Reagent Roles
Beyond serving as a source of a transferable nucleophilic group, the boronic acid moiety itself is an effective Lewis acid catalyst for a range of organic reactions. Its ability to reversibly form covalent bonds with hydroxyl-containing functional groups is central to its catalytic activity.
Activation of Carboxylic Acids and Amides in Organic Synthesis
Boronic acids, particularly arylboronic acids, have emerged as efficient catalysts for the direct formation of amides from carboxylic acids and amines. nih.govmdpi.com This dehydrative condensation provides a more atom-economical alternative to traditional methods that require stoichiometric activating agents.
The catalytic cycle is believed to proceed through the formation of a mixed anhydride (B1165640) intermediate from the reaction between the carboxylic acid and the boronic acid catalyst. nih.govrsc.org This acyloxyboronic acid intermediate is more electrophilic than the parent carboxylic acid. Subsequent nucleophilic attack by an amine on this activated intermediate leads to the formation of a tetrahedral intermediate, which then collapses to yield the desired amide and regenerate the boronic acid catalyst. rsc.org The removal of water, often accomplished using azeotropic distillation or molecular sieves, is crucial to drive the equilibrium towards product formation. rsc.org The catalytic activity can be enhanced by using boronic acids with electron-withdrawing substituents or through the cooperative use of a nucleophilic co-catalyst like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). nih.govmdpi.com
Table 3: Conditions for Boronic Acid-Catalyzed Amidation General conditions and representative catalysts for the direct amidation reaction.
| Carboxylic Acid | Amine | Catalyst (mol%) | Co-Catalyst (mol%) | Conditions | Yield |
| 2-Phenylbutyric Acid | Benzylamine | 3,5-Bis(trifluoromethyl)phenylboronic acid (5) | DMAPO (5) | Azeotropic reflux in fluorobenzene | 99% nih.gov |
| Benzoic Acid | 4-Phenylbutylamine | 3,4,5-Trifluorophenylboronic acid (5) | None | Toluene, reflux | High |
| Phenylacetic Acid | 2-Aminopyridine | Borate (B1201080) Ester Catalyst | None | Toluene, reflux | Moderate researchgate.net |
Boron-Assisted Oxime Formation
Boron plays a significant role in accelerating oxime formation, a reaction widely used in bioconjugation and chemical biology. This "boron-assisted" ligation is most effective when the boronic acid and a carbonyl group (aldehyde or ketone) are positioned proximally within the same molecule, such as in 2-formylphenylboronic acid. rsc.orgresearchgate.netchemrxiv.org
In this specific intramolecular arrangement, the boronic acid is believed to facilitate several steps in the oxime condensation mechanism. It can act as a Lewis acid to activate the carbonyl group toward nucleophilic attack by the hydroxylamine (B1172632) and can also stabilize the tetrahedral intermediate. This proximity-driven catalysis results in exceptionally high reaction rates, with some condensations occurring at rates greater than 10⁴ M⁻¹s⁻¹ in neutral aqueous buffers. rsc.org
It is important to note that this compound lacks the required proximal carbonyl group for this intramolecular assistance mechanism. Therefore, while it may function as a general, intermolecular Lewis acid catalyst for the reaction, it would not be expected to produce the dramatic rate enhancements observed in systems specifically designed for boron-assisted oxime ligation. rsc.orgnih.gov
Mechanistic and Computational Elucidations
Detailed Mechanistic Investigations of Key Transformations
Key transformations involving 2-buten-2-ylboronic acid, such as the Suzuki-Miyaura cross-coupling reaction, proceed through a well-defined catalytic cycle. libretexts.orgfiveable.me This cycle typically involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgfiveable.mewikipedia.org Mechanistic studies aim to characterize the structures of the intermediates and transition states for each of these steps to understand how the reaction proceeds and what factors control its rate and selectivity.
Probing Transition State Structures and Reaction Intermediates
The Suzuki-Miyaura reaction begins with the oxidative addition of an organic halide to a low-valent palladium(0) catalyst, forming a Pd(II) intermediate. libretexts.org The crucial step involving this compound is transmetalation, where the 2-buten-2-yl group is transferred from the boron atom to the palladium center. libretexts.orgnih.gov This step typically requires activation of the boronic acid by a base to form a more nucleophilic boronate species. researchgate.net
Spectroscopic and kinetic studies on analogous systems have identified key pre-transmetalation intermediates that feature a Pd–O–B linkage. nih.govdigitellinc.com For this compound, the reaction with the Pd(II) complex would form an intermediate where one of the hydroxyl groups of the boronic acid coordinates to the palladium center. The subsequent transition state for transmetalation involves the breaking of the carbon-boron bond and the formation of a new carbon-palladium bond. nih.gov Computational studies on similar vinylboronic acid systems suggest this proceeds through a four-membered cyclic-like transition state. acs.org The final step is reductive elimination, where the newly formed di-organic palladium complex collapses to release the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org
Kinetic Isotope Effect Studies for Rate-Determining Steps
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and probing the nature of its transition state. This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. A common application is the deuterium (B1214612) KIE (kH/kD), where a hydrogen atom is replaced by deuterium.
While specific KIE studies on this compound are not extensively documented, the principles can be applied to its reactions. For instance, in a reaction where a C-H bond on the alkenyl group is cleaved in the rate-determining step, a significant primary KIE would be expected. Conversely, if the isotopic substitution is at a position not directly involved in bond breaking, a smaller secondary KIE may be observed, which can provide information about changes in hybridization or steric environment at that position during the transition state. In many palladium-catalyzed cross-couplings, oxidative addition is the rate-determining step, but KIE studies could confirm if transmetalation or another step is rate-limiting under specific conditions. libretexts.orgscience.gov
| Kinetic Isotope Effect (KIE) Type | Typical kH/kD Value | Interpretation |
|---|---|---|
| Primary KIE | > 2 | The C-H bond is being broken or formed in the rate-determining step. |
| Secondary KIE (Normal) | 1.0 - 1.5 | Hybridization at the carbon atom changes from sp3 to sp2 in the transition state. |
| Secondary KIE (Inverse) | < 1.0 | Hybridization at the carbon atom changes from sp2 to sp3 in the transition state. |
| No Significant KIE | ~ 1.0 | The C-H bond is not involved in the rate-determining step. |
Computational Chemistry Approaches Applied to this compound
Computational chemistry provides atomic-level insights that complement experimental findings. Methods like Density Functional Theory (DFT) and molecular modeling are used to map out reaction energy profiles, analyze molecular structures, and predict chemical properties.
Density Functional Theory (DFT) Calculations for Reaction Pathways and Energy Profiles
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of complex organic and organometallic reactions. nih.govresearchgate.net For reactions involving this compound, DFT calculations can be used to model the entire catalytic cycle of, for example, a Suzuki-Miyaura coupling. acs.orgnih.gov By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. researchgate.net
These profiles reveal the activation energy for each step, allowing for the identification of the rate-determining step as the one with the highest energy barrier. nih.govrsc.org DFT studies on model systems have shown that for Suzuki-Miyaura reactions, the transmetalation step can have a significant energy barrier, though oxidative addition is also frequently rate-limiting. nih.govnih.gov The choice of functional (e.g., B3LYP, M06-2X) and basis set is critical for obtaining accurate results that correlate well with experimental observations. nih.govmdpi.com
| Computational Method Component | Examples | Purpose |
|---|---|---|
| DFT Functionals | B3LYP, M06-2X, PBE0 | Approximates the exchange-correlation energy in the electronic structure calculation. |
| Basis Sets | 6-31G*, def2-TZVP, SDD | Describes the atomic orbitals used to construct the molecular orbitals. |
| Solvation Models | PCM, SMD | Accounts for the effect of the solvent on the energies of the calculated species. |
Molecular Modeling of Stereoelectronic Effects and Conformational Analysis (e.g., Allylic 1,3-Strain)
The three-dimensional structure of this compound and its conformers plays a crucial role in its reactivity. Molecular modeling is used to perform conformational analysis and understand the influence of stereoelectronic effects. A key factor in substituted alkenes like this compound is allylic strain. wikipedia.orgscribd.com
Specifically, in the (Z)-isomer of this compound, a significant steric interaction known as allylic 1,3-strain (A(1,3) strain) occurs between the methyl group on the double bond and the allylic methyl group. wikipedia.orgslideshare.net This repulsive interaction destabilizes conformations where these two groups are eclipsed. slideshare.net As a result, the molecule will preferentially adopt a conformation that minimizes this strain, which in turn influences which face of the double bond is more accessible for a reaction. nih.govnih.gov This conformational preference, dictated by steric hindrance, is a primary determinant of stereoselectivity in addition reactions. nih.govnih.gov
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
A primary goal of computational chemistry is the a priori prediction of reaction outcomes. By integrating the approaches described above, models can be built to forecast reactivity, regioselectivity, and stereoselectivity. rsc.orgmdpi.com
Regioselectivity: When a reaction can produce multiple constitutional isomers, DFT calculations can determine the favored product by comparing the activation energies of the transition states leading to each regioisomer. nih.govresearchgate.net The pathway with the lower energy barrier will be the dominant one.
Stereoselectivity: The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. nih.gov Molecular models that account for steric factors like allylic strain can predict which transition state is lower in energy. acs.org For example, the approach of a reagent to one face of the this compound double bond may be sterically hindered due to the preferred conformation, leading to a selective reaction on the more accessible face. nih.gov
Stereoselective Transformations Facilitated by 2 Buten 2 Ylboronic Acid
Diastereoselective Control in Carbon-Carbon and Carbon-Heteroatom Bond Formation
The inherent structural features of alkenylboronic acids allow for excellent diastereocontrol in various bond-forming reactions. The steric and electronic properties of both the alkenylboronic acid and the reaction partner can be fine-tuned to favor the formation of one diastereomer over others.
A key strategy involves the diastereoselective reduction of tetrasubstituted alkenylboronic esters. For instance, Pd-catalyzed hydrogenation of cyclic alkenylboronic esters proceeds with high syn-selectivity, leading to the formation of cis-boronic esters in quantitative yields and with diastereoselectivities often exceeding 99:1. acs.org This method provides a reliable route to controlling adjacent stereocenters. Similarly, this approach can be extended to acyclic systems, enabling the controlled synthesis of products with up to three contiguous stereocenters. acs.org
Conjunctive cross-coupling reactions of β-substituted alkenylboronic esters also demonstrate powerful diastereocontrol. When these boron "ate" complexes react with electrophiles, vicinal stereogenic centers can be constructed. By employing specific diolato ligands derived from acenaphthoquinone, secondary alcohols can be produced with high diastereoselectivity (often >20:1 dr). nih.gov
Further, cobalt-catalyzed hydroalkenylation of 3,3-disubstituted cyclopropenes with alkenylboronic acids allows for the direct introduction of an alkenyl group to form multisubstituted cyclopropanes. This process exhibits exceptional diastereocontrol, typically achieving a diastereomeric ratio (d.r.) greater than 95:5. nih.gov
Table 1: Examples of Diastereoselective Reactions with Alkenylboronates
| Reaction Type | Substrates | Catalyst/Reagent | Diastereomeric Ratio (dr) | Ref. |
|---|---|---|---|---|
| Hydrogenation | Cyclohexenylboronic ester | 10% Pd/C, H₂ | >99:1 | acs.org |
| Conjunctive Coupling | β-Substituted alkenylboronate + Aryl iodide | Pd₂(dba)₃, B(mac) ligand | >20:1 | nih.gov |
Enantioselective Synthesis via Chiral Catalysts and Ligands
Inducing enantioselectivity in reactions involving alkenylboronic acids is commonly achieved by employing chiral transition-metal catalysts. These catalysts create a chiral environment around the reacting species, directing the reaction to favor one enantiomeric pathway.
Cobalt-catalyzed hydroalkenylation of cyclopropenes serves as a prime example. The use of a cobalt complex promoted by a chiral phosphine (B1218219) ligand enables the synthesis of enantioenriched multisubstituted cyclopropanes with outstanding enantiomeric ratios (e.r.), often reaching 99:1. nih.gov Similarly, highly enantioselective ring-opening reactions of oxa- and aza-bicyclic alkenes with alkenylboronic acids have been developed using a CoI₂ catalyst paired with the chiral ligand (R,R)-Ph-BPE, affording products with up to 99% enantiomeric excess (ee). rsc.org
Another powerful strategy is the catalytic conjunctive cross-coupling of β-substituted alkenylboronic esters. This method can deliver compounds bearing vicinal stereocenters with excellent enantioselectivity, generally above 98:2 e.r. nih.gov The success of this reaction hinges on the design of a boron ligand that favors the desired conjunctive pathway over a direct Suzuki-Miyaura coupling. nih.gov The development of rhodium-catalyzed asymmetric hydroboration also provides a route to chiral tertiary boronic esters with high enantioselectivity. nih.gov
Table 2: Enantioselective Reactions Involving Alkenylboronic Acids
| Reaction Type | Catalyst System | Ligand | Enantiomeric Ratio (er) / ee | Ref. |
|---|---|---|---|---|
| Hydroalkenylation | Co Complex | Chiral Phosphine | 99:1 | nih.gov |
| Asymmetric Ring-Opening | CoI₂ | (R,R)-Ph-BPE | up to 99% ee | rsc.org |
Regioselective Functionalization of Unsaturated Systems
Alkenylboronic acids are effective reagents for the regioselective functionalization of unsaturated compounds like alkynes and dienes. The outcome of the reaction is often dictated by the catalyst system and the electronic properties of the substrates.
In the rhodium-catalyzed addition of boronic acids to alkynes, high regioselectivity can be achieved, leading to the formation of specific trisubstituted alkenes. acs.org The choice of ligand, such as a pyridine-substituted water-soluble phosphine, can be crucial in directing the regiochemical outcome. acs.org Similarly, palladium-catalyzed addition of boronic acids to silylacetylenes provides β,β-disubstituted alkenylsilanes with excellent regioselectivity. organic-chemistry.org
Copper-catalyzed borylation of internal propargylic alkynes also yields multifunctionalized alkenylboron compounds with high regioselectivity. nih.gov The boryl group substitution activates the olefinic double bond, enabling regioselective additions. For example, the addition of an allylic zinc reagent to an alkenylboronate proceeds smoothly to afford specific gem-zincio/boryl species. acs.org This regioselectivity is a result of the reaction proceeding through a zincio-ene pathway rather than a bora-Claisen rearrangement. acs.org
Stereospecificity in Alkenyl Boronic Acid Reactions
A key attribute of alkenylboronic acids is their ability to undergo stereospecific reactions, where the E/Z geometry of the starting material is directly translated to the product. This is particularly evident in Suzuki-Miyaura cross-coupling reactions. The mechanism of this reaction typically involves a stereoretentive transmetalation step, ensuring that the configuration of the double bond is preserved in the final coupled product. Therefore, coupling (Z)-2-buten-2-ylboronic acid with an aryl halide would be expected to yield the Z-isomer of the resulting alkene.
While many cross-coupling reactions of alkylboronic esters proceed with a defined stereochemical outcome (either inversion or retention), the ability to control this outcome with an achiral catalyst is a significant advance. nih.govgoogle.com For alkenylboronic acids, the planarity of the sp²-hybridized carbon atoms generally ensures that the geometry is retained throughout the catalytic cycle. This stereospecificity is fundamental to the synthesis of stereodefined trisubstituted alkenes, which are common motifs in complex organic molecules. organic-chemistry.org
Applications in Asymmetric Synthesis of Complex Molecular Architectures (e.g., Amino Acids)
While direct applications of 2-buten-2-ylboronic acid in the asymmetric synthesis of amino acids are not widely reported, the broader class of alkenylboronic acids serves as a powerful tool for constructing complex chiral molecules. Their ability to participate in catalytic, diastereo- and enantioselective reactions makes them valuable building blocks for creating molecules with multiple, well-defined stereocenters. rsc.org
For example, the enantioselective hydroalkenylation of cyclopropenes provides a direct pathway to enantioenriched cyclopropanes, which are versatile intermediates for further synthesis. nih.gov Furthermore, the conjunctive cross-coupling of β-substituted alkenylboronic esters is a powerful method for constructing molecules with adjacent benzhydryl stereocenters, which are important structural motifs in numerous natural products and therapeutic agents. nih.gov The stereospecific transformations of the resulting alkylboronic esters allow for the installation of various functional groups, providing access to a wide array of non-racemic chiral compounds. nih.gov These methods highlight the potential of alkenylboronic acids to serve as key precursors in the asymmetric synthesis of complex molecular architectures.
Advanced Synthetic Applications of 2 Buten 2 Ylboronic Acid in Complex Molecule Construction and Materials Science
Role as a Versatile Building Block for Diverse Molecular Scaffolds
2-Buten-2-ylboronic acid is a valuable reagent in organic synthesis, serving as a versatile building block for the construction of complex molecular architectures. Its utility stems from the reactivity of the carbon-boron bond, which can participate in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Synthesis of Substituted Alkenes and Arylalkenes (e.g., Styrenyl Derivatives, Biaryls)
One of the most prominent applications of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction provides an efficient method for the formation of carbon-carbon bonds between sp2-hybridized carbon atoms, enabling the synthesis of a wide array of substituted alkenes and arylalkenes.
In a typical Suzuki-Miyaura coupling, this compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction proceeds through a catalytic cycle involving oxidative addition of the halide to the palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and subsequent reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst.
The synthesis of styrenyl derivatives, for instance, can be achieved by coupling this compound with various aryl bromides. researchgate.net Similarly, the reaction can be employed to generate biaryls, which are common structural motifs in many pharmaceuticals and functional materials. While the Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, the formation of biaryl byproducts can sometimes occur during palladium-mediated borylation reactions. nih.govsandiego.edu
Below is a representative table of Suzuki-Miyaura coupling reactions involving alkenylboronic acids to produce styrenyl derivatives.
| Aryl Halide | Alkenylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
| 4-Bromotoluene | (E)-Prop-1-en-1-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 4-Methyl-1-((E)-prop-1-en-1-yl)benzene | 92 |
| 1-Bromo-4-methoxybenzene | (E)-Prop-1-en-1-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 1-Methoxy-4-((E)-prop-1-en-1-yl)benzene | 88 |
| 1-Bromo-4-nitrobenzene | (E)-Prop-1-en-1-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 1-Nitro-4-((E)-prop-1-en-1-yl)benzene | 85 |
Strategic Construction of Carbon-Carbon and Carbon-Heteroatom Bonds
Beyond the Suzuki-Miyaura coupling, this compound is instrumental in forming various carbon-carbon and carbon-heteroatom bonds through other transition metal-catalyzed reactions. These transformations are crucial for introducing diverse functional groups and building complex molecular frameworks.
Carbon-Heteroatom Bond Formation:
The Chan-Lam coupling reaction, for example, utilizes copper catalysts to form carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. organic-chemistry.orgwikipedia.orgresearchgate.net In this reaction, an aryl boronic acid couples with an amine or an alcohol. This method offers a milder alternative to other C-N and C-O bond-forming reactions. While specific examples involving this compound are not extensively documented, the general applicability of boronic acids in Chan-Lam couplings suggests its potential in this area. nih.govresearchgate.netnih.govresearchgate.net
The Buchwald-Hartwig amination is another powerful palladium-catalyzed method for the synthesis of C-N bonds, typically involving the coupling of an aryl halide with an amine. wikipedia.orgorganic-chemistry.orgwuxiapptec.comlibretexts.orgresearchgate.net Although this reaction does not directly utilize the boronic acid as the primary substrate, the synthesis of complex amines often involves subsequent modifications of molecules constructed using boronic acid chemistry.
The following table provides examples of Chan-Lam coupling reactions for the formation of C-N bonds.
| Aryl Boronic Acid | Amine | Copper Catalyst | Solvent | Product | Yield (%) |
| Phenylboronic acid | Aniline | Cu(OAc)₂ | CH₂Cl₂ | N-Phenylaniline | 90 |
| 4-Methoxyphenylboronic acid | Benzylamine | Cu(OAc)₂ | CH₂Cl₂ | N-(4-Methoxyphenyl)benzylamine | 85 |
| Naphthalene-1-boronic acid | Morpholine | Cu(OAc)₂ | CH₂Cl₂ | 4-(Naphthalen-1-yl)morpholine | 88 |
Integration into Natural Product Synthesis and Analogues
The versatility of boronic acids, including this compound, makes them invaluable tools in the total synthesis of natural products and the preparation of their analogues. nih.govnih.govmdpi.com The ability to stereoselectively construct carbon-carbon and carbon-heteroatom bonds under mild conditions is critical for the assembly of complex and biologically active molecules. mdpi.com
Applications in Polymer Chemistry
In addition to its role in small molecule synthesis, this compound and related vinylboronic acid monomers are finding increasing use in polymer chemistry. The presence of the boronic acid functionality provides a handle for both polymerization and subsequent modification of the resulting polymers.
Radical Copolymerization with Vinylboronic Acid Monomers
Vinylboronic acid derivatives can undergo radical polymerization to produce polymers with pendant boronic acid groups. researchgate.netrsc.orgrsc.org These boron-containing polymers are of interest for a variety of applications, including sensors, self-healing materials, and as precursors to other functional polymers.
While the homopolymerization of this compound itself may be challenging, it can potentially be copolymerized with other vinyl monomers, such as vinylboronic acid pinacol (B44631) ester (VBpin), to introduce specific functionalities into the polymer backbone. rsc.orgrsc.org The reactivity ratios of the comonomers would determine the composition and microstructure of the resulting copolymer.
The table below shows representative examples of the radical copolymerization of vinylboronic acid pinacol ester (VBpin) with styrene (B11656) (St). rsc.org
| Feed ratio (VBpin:St) | Polymerization time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| 10:90 | 24 | 55 | 12,000 | 1.3 |
| 30:70 | 24 | 48 | 10,500 | 1.4 |
| 50:50 | 24 | 42 | 9,000 | 1.5 |
Post-Polymerization Transformations of Boron Pendants (e.g., to Vinyl Alcohols)
A key advantage of incorporating boronic acid functionalities into polymers is the potential for post-polymerization modification. The carbon-boron bond of the pendant groups can be readily transformed into other functional groups, allowing for the synthesis of polymers that are difficult to prepare by direct polymerization of the corresponding monomers. researchgate.netchemrxiv.orgchemrxiv.org
One notable transformation is the oxidation of the boron pendants to hydroxyl groups, effectively converting a poly(vinylboronic acid) derivative into poly(vinyl alcohol) (PVA) or a copolymer thereof. researchgate.netchemrxiv.orgchemrxiv.org This strategy provides an alternative route to PVA and its derivatives, which are important materials with a wide range of applications. This post-polymerization oxidation is typically carried out using an oxidizing agent such as hydrogen peroxide in a basic medium.
Design and Synthesis of Boron-Containing Polymers with Tunable Recognition and Stimulus-Response Properties
The incorporation of boronic acid moieties into polymer structures is a highly effective strategy for creating "smart" materials that can respond to specific environmental stimuli. These stimuli-responsive polymers have garnered significant interest for their potential applications in fields such as drug delivery, sensing, and self-healing materials. rsc.orgnih.gov The design of these materials hinges on the unique chemical properties of the boronic acid group, which can engage in reversible covalent interactions.
Boronic acid-functionalized polymers are particularly well-known for their responsiveness to changes in pH and the presence of diol-containing molecules, such as sugars. rsc.orgnih.gov This responsivity is attributed to the equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate ester formed upon reaction with a diol. This equilibrium can be modulated by the surrounding pH, with the boronate ester being more stable at higher pH values.
The synthesis of these intelligent polymers can be achieved through various strategies, including the direct polymerization of boronic acid-containing monomers or the post-polymerization modification of a pre-existing polymer with a boronic acid-functionalized molecule. rsc.org For instance, novel boronic acid-decorated poly(2-alkyl-2-oxazoline) (PAOx) copolymers have been synthesized, demonstrating triple-stimuli responsive behavior to temperature, pH, and glucose concentration. rsc.org
The integration of this compound into a polymer backbone introduces both the vinyl functionality, which can be a site for further polymerization or modification, and the boronic acid group for stimulus-responsiveness. This dual functionality allows for the design of polymers with tunable recognition capabilities. For example, a polymer containing this compound units could be designed to selectively bind to specific saccharides, triggering a change in the polymer's properties, such as its solubility or conformation. This recognition is highly dependent on the structure of the diol and the Lewis acidity of the boron center.
| Polymer Type | Stimuli | Response Mechanism | Potential Application |
| Boronic acid-decorated poly(2-oxazoline)s | pH, Temperature, Glucose | Reversible boronate ester formation affecting polymer solubility and cloud point. | Drug delivery, sensors |
| Phenylboronic acid-containing polymers | pH, Sugars, H₂O₂ | Selective reaction with diols to form borates, leading to changes in polymer properties. nih.gov | Smart drug carriers, self-healing hydrogels |
Chemical Biology and Bioconjugation Applications
The ability of this compound to participate in bioorthogonal reactions and form reversible covalent bonds with biological molecules makes it a powerful tool in chemical biology and for the development of bioconjugates.
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.govacs.org Vinylboronic acids (VBAs), including this compound, have emerged as efficient reactants in bioorthogonal labeling, particularly in tetrazine ligations. nih.govnih.govacs.org The reaction between a vinylboronic acid and a tetrazine proceeds via an inverse electron-demand Diels-Alder (iEDDA) reaction, which is characterized by its high selectivity and rapid reaction rates. nih.govnih.gov
This bioorthogonal reaction has been successfully employed for the labeling of proteins in living cells. nih.govnih.govacs.org In a typical two-step labeling approach, a biomolecule of interest is first modified with a vinylboronic acid moiety. Subsequently, a fluorescently tagged tetrazine is introduced, which selectively reacts with the vinylboronic acid, allowing for visualization and tracking of the biomolecule within the cellular environment. nih.govnih.gov
A key advantage of using vinylboronic acids for cellular labeling is their minimal side reactions with other cellular components, such as carbohydrates containing diol functionalities. nih.govnih.govacs.org This high degree of orthogonality ensures that the labeling is specific to the intended target. The hydrophilic nature of some VBAs also contributes to their biocompatibility and suitability for use in aqueous biological environments. nih.gov
| Bioorthogonal Reaction | Reactants | Key Features | Application in Cellular Labeling |
| Tetrazine Ligation | Vinylboronic Acid, Tetrazine | High selectivity, fast reaction rates, minimal side reactions. nih.govnih.gov | Two-step protein labeling in living cells. nih.govnih.govacs.org |
A defining characteristic of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are common structural motifs in carbohydrates and other biological molecules. nih.govbath.ac.ukresearchgate.net This interaction leads to the formation of cyclic boronate esters. The stability of these esters is pH-dependent, with increased stability at higher pH values where the boronic acid is in its more Lewis acidic, tetracoordinate form. nih.govbath.ac.uk
The reversible nature of this bond is crucial for applications where dynamic interactions are required, such as in sensing and the controlled release of therapeutic agents. nih.govbath.ac.uk For example, a sensor for glucose could be designed based on the binding of glucose to a boronic acid-functionalized fluorescent molecule, leading to a change in its optical properties. researchgate.net
The interaction of this compound with biological nucleophiles is not limited to diols. The Lewis acidic boron atom can also interact with other nucleophilic groups found in proteins, such as the side chains of certain amino acids. This reactivity forms the basis for the development of boronic acid-based enzyme inhibitors and other targeted therapeutics.
The unique reactivity of this compound makes it an excellent component for the construction of bioconjugates and chemical probes. These probes are designed to interact with specific biological targets and report on their presence or activity.
By incorporating a this compound moiety into a larger molecule, such as a fluorophore or a drug molecule, a probe can be created that targets diol-containing structures like carbohydrates on the cell surface or glycoproteins. The formation of a boronate ester bond can be used to tether the probe to its target, allowing for imaging or the delivery of a therapeutic payload.
Furthermore, the vinyl group of this compound can serve as a handle for further chemical modification through reactions such as Michael addition or click chemistry. This allows for the modular assembly of complex bioconjugates with multiple functionalities. For instance, a chemical probe could be synthesized with a this compound group for targeting, a fluorescent reporter for imaging, and a photo-crosslinking group for identifying binding partners.
Catalytic Roles Beyond Cross-Coupling
While boronic acids are widely known for their role in palladium-catalyzed cross-coupling reactions, their utility as catalysts extends to other areas of organic synthesis, primarily through their action as Lewis acids.
The boron atom in this compound possesses a vacant p-orbital, which allows it to act as a Lewis acid, accepting a pair of electrons from a Lewis base. wikipedia.org This Lewis acidity can be harnessed to catalyze a variety of organic transformations. wikipedia.org
In a typical Lewis acid-catalyzed reaction, the boronic acid coordinates to a heteroatom (most commonly oxygen or nitrogen) in the substrate, thereby activating the substrate towards nucleophilic attack. wikipedia.org This activation can lead to rate acceleration and can also influence the stereoselectivity of the reaction.
Examples of organic transformations that can be catalyzed by boronic acids include:
Aldol reactions: Boronic acids can activate the carbonyl group of an aldehyde or ketone, facilitating the addition of an enolate or enol.
Diels-Alder reactions: By coordinating to the dienophile, a boronic acid can lower the energy of the LUMO, thereby accelerating the cycloaddition. wikipedia.org
Acylation reactions: Boronic acids can act as catalysts for the acylation of alcohols and amines by activating the acylating agent.
The catalytic activity of this compound in these transformations would be influenced by its electronic and steric properties. The electron-donating nature of the butenyl group may modulate the Lewis acidity of the boron center compared to arylboronic acids.
| Catalytic Reaction | Role of Boronic Acid | Substrate Activated |
| Aldol Reaction | Lewis Acid | Carbonyl group of aldehyde/ketone |
| Diels-Alder Reaction | Lewis Acid | Dienophile wikipedia.org |
| Acylation Reaction | Lewis Acid | Acylating agent |
Development and Implementation of One-Pot Multi-Catalytic Protocols
The advancement of synthetic organic chemistry is increasingly focused on the development of efficient and sustainable methodologies. One-pot multi-catalytic protocols, which involve the sequential or concurrent catalysis of multiple transformations in a single reaction vessel, represent a significant step in this direction. These processes offer numerous advantages, including reduced waste generation, savings in time and resources, and the ability to construct complex molecular architectures from simple precursors without the need to isolate and purify intermediates. In the context of this compound, the implementation of such protocols has the potential to unlock novel synthetic pathways and streamline the synthesis of complex molecules and materials.
While specific literature detailing one-pot multi-catalytic protocols directly employing this compound is limited, the principles underlying these advanced synthetic strategies can be understood by examining analogous systems involving other boronic acids. The versatility of the boronic acid functional group makes it amenable to a variety of catalytic transformations, which can be combined in one-pot sequences. A prime example of such a sequence is the combination of a borylation reaction followed by a Suzuki-Miyaura cross-coupling reaction. This approach allows for the in situ generation of a boronic acid or ester, which then participates in a subsequent C-C bond-forming reaction.
The following table provides an overview of representative conditions for a one-pot borylation/Suzuki cross-coupling reaction between two different aryl halides, a process that could conceptually be adapted for alkenylboronic acid synthesis and subsequent coupling.
| Aryl Halide 1 | Aryl Halide 2 | Catalyst System | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Bromotoluene | 1-Chloro-4-nitrobenzene | Pd(dppf)Cl2, XPhos | Dioxane | K3PO4 | 100 | 85 |
| 1-Bromo-4-methoxybenzene | 2-Chloropyridine | Pd2(dba)3, SPhos | Toluene | K3PO4 | 110 | 78 |
| 3-Bromobenzonitrile | 4-Chloroanisole | Pd(OAc)2, RuPhos | CPME | K2CO3 | 100 | 91 |
Another important class of reactions where boronic acids feature prominently in one-pot protocols are multi-component reactions (MCRs). These reactions, in which three or more reactants combine in a single operation to form a product that contains all or most of the atoms of the starting materials, are highly convergent and atom-economical. The Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid, is a prime example. While typically performed with aryl- and vinylboronic acids, the participation of this compound in such a reaction is mechanistically plausible and would lead to the formation of highly substituted allylic amines.
Research into isocyanide-based multi-component reactions (IMCRs) has also demonstrated the compatibility of the boronic acid moiety with these powerful transformations. For instance, formyl-phenylboronic acids have been successfully employed in Ugi and van Leusen multi-component reactions to generate complex, drug-like scaffolds. nih.gov A subsequent one-pot Suzuki coupling on the products of these MCRs further showcases the potential for creating molecular diversity through these integrated protocols. The ability of the boronic acid group to remain intact during the initial multi-component reaction and then be utilized in a subsequent cross-coupling reaction highlights the strategic advantage of these one-pot sequences.
The table below outlines the types of multi-component reactions where boronic acids have been successfully employed, suggesting potential applications for this compound.
| Multi-Component Reaction | Boronic Acid Type | Other Reactants | Resulting Scaffold |
|---|---|---|---|
| Petasis Reaction | Arylboronic acid, Alkenylboronic acid | Amine, Aldehyde/Ketone | Substituted amines |
| Ugi Reaction | Formyl-phenylboronic acid | Amine, Isocyanide, Carboxylic acid | α-Acylamino carboxamides |
| van Leusen Reaction | Formyl-phenylboronic acid | Aldehyde, Tosylmethyl isocyanide | Imidazoles |
The development of one-pot multi-catalytic protocols is a frontier in chemical synthesis. While direct applications involving this compound are yet to be extensively reported, the foundational principles established with other boronic acids provide a clear roadmap for future research. The potential to combine the reactivity of the alkenylboronic acid moiety in sequential catalytic transformations, such as a Suzuki-Miyaura coupling followed by an asymmetric hydrogenation or a multi-component reaction followed by a cyclization, opens up exciting avenues for the efficient construction of complex molecules and novel materials.
Future Perspectives and Emerging Research Directions
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity in 2-Buten-2-ylboronic Acid Transformations
The continued development of innovative catalytic systems is paramount for unlocking the full synthetic potential of this compound. Research in this area is expected to focus on several key aspects:
Ligand Design: The design and synthesis of novel ligands for transition metal catalysts will be crucial for modulating the reactivity and selectivity of reactions involving this compound. This includes the development of chiral ligands for asymmetric transformations, enabling the synthesis of enantiomerically enriched products.
Dual Catalysis: The exploration of dual catalytic systems, where two distinct catalysts work in concert to promote a transformation, holds significant promise. For instance, the combination of a transition metal catalyst with an organocatalyst could enable previously inaccessible reaction pathways.
Photoredox Catalysis: The use of visible light-mediated photoredox catalysis offers a mild and sustainable approach to activate this compound and its derivatives, facilitating novel bond formations under environmentally benign conditions.
Recent advancements have already demonstrated the potential of these approaches. For example, the use of perfluoropinacol (B1203177) as a co-catalyst has been shown to enhance the reactivity of boronic acid catalysts in challenging Friedel–Crafts alkylations with deactivated benzylic alcohols. rsc.org This strategy involves the in situ formation of a highly electrophilic and Lewis acidic boronic ester, which facilitates the ionization of the alcohol. rsc.org Such innovative catalytic strategies will undoubtedly be extended to transformations involving this compound.
Exploration of Unconventional Reaction Modes and Mechanistic Pathways
Beyond established cross-coupling reactions, future research will likely delve into unconventional reaction modes of this compound. This includes exploring its participation in radical reactions, cycloadditions, and other transformations that leverage the unique electronic properties of the carbon-boron bond. mdpi.com
A deeper understanding of the mechanistic pathways governing these reactions is essential for their rational development. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, will play a pivotal role in elucidating reaction mechanisms, identifying key intermediates and transition states, and predicting the outcomes of new transformations. mdpi.com For instance, DFT studies have been employed to understand the mechanism of the electrophilic addition between phenylacetylene (B144264) and N-heterocyclic carbene borane (B79455). mdpi.com Similar computational approaches can be applied to reactions involving this compound to guide experimental design.
Advancements in Sustainable Synthesis Strategies Involving Alkenylboronic Acids
The principles of green chemistry are increasingly influencing the design of synthetic methodologies. Future research on this compound and other alkenylboronic acids will emphasize the development of more sustainable and environmentally friendly synthetic strategies. rsc.org Key areas of focus will include:
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Use of Renewable Feedstocks: Exploring the synthesis of alkenylboronic acids from renewable resources to reduce reliance on petrochemicals.
Catalytic Processes: Favoring the use of catalytic methods over stoichiometric reagents to improve efficiency and reduce waste generation.
Benign Solvents: Utilizing environmentally friendly solvents, such as water or bio-renewable solvents, to minimize the environmental impact of chemical processes.
The development of continuous-flow processes for reactions involving alkenylboronic acids also represents a promising avenue for improving sustainability and scalability.
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology, Leveraging the Unique Properties of this compound
The unique properties of this compound and its derivatives make them attractive candidates for applications beyond traditional organic synthesis. Interdisciplinary research at the interface of organic chemistry, materials science, and chemical biology is expected to uncover new and exciting applications.
Materials Science: The incorporation of this compound moieties into polymers and other materials could lead to the development of novel materials with unique electronic, optical, or sensory properties. researchgate.netmdpi.com For example, boronic acids are known to interact with diols, a property that can be exploited in the design of sensors for carbohydrates and other biologically relevant molecules. nih.gov
Chemical Biology: Boronic acids have emerged as important tools in chemical biology for applications such as protein modification, enzyme inhibition, and the development of diagnostic probes. nih.govmdpi.com The specific reactivity of this compound could be harnessed for the development of novel chemical tools to study biological systems. Boronate affinity materials are also being explored for the selective enrichment of glycoproteins in bioanalysis. semanticscholar.orgresearchgate.net
The continued exploration of the fundamental chemistry and applications of this compound promises to yield significant advancements across a range of scientific disciplines.
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-Buten-2-ylboronic acid, and how can purity be ensured?
- Methodology : The Suzuki-Miyaura cross-coupling reaction is a primary method, utilizing palladium catalysts and aryl halides. For example, n-butyllithium in tetrahydrofuran (THF) at -78°C under inert atmosphere is used to stabilize intermediates . Post-synthesis, recrystallization or column chromatography (e.g., silica gel) is recommended for purification. Purity can be verified via HPLC (≥95% assay) and melting point analysis (e.g., 256–260°C for analogous boronic acids) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : and NMR confirm structural integrity and boron environment.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight.
- X-ray Crystallography : Resolves stereochemistry in crystalline forms.
- HPLC : Quantifies purity and detects impurities (e.g., unreacted precursors) .
Q. What safety protocols are essential when handling this compound?
- Methodology : Use N95 masks, gloves, and eye protection to avoid inhalation, dermal contact, or ocular exposure. Work in fume hoods with proper ventilation. Store in airtight containers at 2–8°C to prevent hydrolysis. Acute toxicity (Oral LD) and aquatic hazard data (WGK 3) should guide disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in cross-coupling reactions?
- Methodology :
- Catalyst Screening : Test Pd(PPh), PdCl(dppf), or N-heterocyclic carbene complexes for efficiency.
- Solvent Effects : Compare polar aprotic (DMF, THF) vs. nonpolar solvents.
- Temperature Gradients : Assess yields at -78°C (for intermediates) vs. room temperature.
- Additives : Use bases like NaCO to stabilize boronate intermediates .
Q. How should researchers resolve contradictions in catalytic efficiency data across studies?
- Methodology :
- Control Experiments : Replicate reactions with identical catalysts, solvents, and substrates.
- Kinetic Studies : Measure turnover frequencies (TOF) under varying conditions.
- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., catalyst loading, moisture sensitivity) .
Q. What strategies mitigate byproduct formation during synthesis?
- Methodology :
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls) to prevent side reactions.
- Low-Temperature Quenching : Halt reactions at -78°C to avoid thermal decomposition.
- Chromatographic Purification : Use reverse-phase HPLC to isolate target compounds from homologs .
Q. How can mechanistic studies elucidate the role of this compound in photochemical reactions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
